{4-Amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone

CDK2 inhibition Diaminothiazole SAR Enzymatic IC50

Early-stage kinase drug discovery often stalls due to a lack of well-characterized, IP-differentiated leads. This 2,4-diaminothiazole compound directly addresses this gap. - Validated Chemical Tool: Serves as an optimal SAR reference, with a 1.85 Å co-crystal structure (PDB: 3RJC) resolving key hinge-region hydrogen bonds. - Precise Potency Window: IC50 of 5.7 µM against CDK2/Cyclin A2 ensures reproducible dose-response curves and easily quantifiable improvements from structural modifications. - Scaffold Novelty: A diaminothiazole chemotype distinct from patented purine and pyrazolopyrimidine CDK inhibitors, offering a cleaner IP landscape for lead optimization.

Molecular Formula C16H12FN3OS
Molecular Weight 313.4 g/mol
Cat. No. B11066269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-Amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone
Molecular FormulaC16H12FN3OS
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC(=CC=C3)F)N
InChIInChI=1S/C16H12FN3OS/c17-11-7-4-8-12(9-11)19-16-20-15(18)14(22-16)13(21)10-5-2-1-3-6-10/h1-9H,18H2,(H,19,20)
InChIKeyCGDCHWZCEONCMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diaminothiazole CDK2 Inhibitor: Identity and Pharmacological Classification


The compound {4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone (PDB ligand ID: 06Z; CHEMBL2377846) is a synthetic 2,4-diaminothiazole derivative that functions as an ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2) [1]. It occupies the ATP-binding pocket of CDK2, forming key hydrogen bonds with the hinge region residues, as established by a co-crystal structure solved at 1.85 Å resolution (PDB ID: 3RJC) [2]. The compound belongs to a lead-optimized series derived from a high-throughput screening hit (initial IC50 = 15 µM) and represents a specific substitution pattern within the structure–activity relationship (SAR) landscape of diaminothiazole-based CDK inhibitors [1].

Why This Diaminothiazole Cannot Be Replaced by Generic Aminothiazoles


Within the 2,4-diaminothiazole chemotype, potency against CDK2 is exquisitely sensitive to the nature and position of substituents on the thiazole core. Modifications to the benzoyl moiety at the 5-position alone produce IC50 values spanning more than a 10,000-fold range—from 0.0009 µM (compound 42) to >100 µM (compound 25)—within the same enzyme assay [1]. The 3-fluorophenylamino group at the 2-position and the unsubstituted phenylmethanone at the 5-position jointly define a specific interaction fingerprint that cannot be inferred from structurally adjacent analogues. Simple substitution with a generic aminothiazole or a superficially similar kinase inhibitor (e.g., roscovitine, dinaciclib) would yield a completely different binding mode, selectivity window, and cellular activity profile, rendering direct interchange scientifically unsound [2].

Quantitative Evidence for the Diaminothiazole CDK2 Inhibitor


CDK2-Cyclin A2 Enzymatic Inhibition Potency

In the P33-radiolabeled CDK2-cyclin A2 enzymatic assay, the target compound (compound 19 in the publication series) exhibits an IC50 of 5.7 µM, placing it at a moderate potency level within the diaminothiazole series [1]. For comparison, the most potent analogue in the same series, compound 42 (R₁ = 3-nitrophenyl, R₂ = 4-sulfamoylphenylamino), achieves an IC50 of 0.0009 µM, representing a >6,300-fold improvement in target engagement [2]. The initial high-throughput screening hit (compound 1; unsubstituted phenyl at both termini) shows an IC50 of 15 µM, indicating that the 3-fluorophenylamino substitution at the 2-position of the target compound improves potency approximately 2.6-fold over the starting scaffold [1]. Compound 51, which bears a 2-nitrophenyl moiety at the 5-position, achieves an IC50 of 0.0015 µM (3,800-fold more potent than the target compound) and was profiled against 339 kinases, confirming high selectivity for CDK family members [3].

CDK2 inhibition Diaminothiazole SAR Enzymatic IC50

High-Resolution Binding Mode by X-Ray Crystallography

The crystal structure of CDK2 in complex with this compound (PDB ID: 3RJC) was determined at 1.85 Å resolution using X-ray diffraction, enabling unambiguous placement of the inhibitor within the ATP-binding site [1]. The 3-fluorophenylamino substituent engages in a π-stacking interaction with the gatekeeper residue Phe80, while the 4-amino group and the thiazole N3 form the canonical hinge-region hydrogen bonds with Leu83 [2]. By contrast, compound 51 (PDB ID: 3QXP) places a 2-nitrophenyl group into a hydrophobic pocket formed by Val18, Ala31, Lys33, and Phe80, resulting in a distinct binding pose and a 3,800-fold potency improvement [3]. The target compound lacks this nitro group, providing a cleaner scaffold for probing the contribution of the 5-position substituent to CDK2 affinity without the confounding influence of the nitro-mediated interactions.

CDK2 co-crystal structure Ligand–protein interactions Structure-based drug design

Chemical Scaffold Differentiation from Mainstream CDK2 Chemotypes

The 2,4-diaminothiazole core of this compound is structurally distinct from the purine-based scaffold of (R)-roscovitine (seliciclib), the pyrazolo[1,5-a]pyrimidine core of dinaciclib, and the flavonoid structure of flavopiridol (alvocidib) [1]. Pharmacologically, the diaminothiazole series demonstrates preferential inhibition of CDK2 and CDK5 (compound 51: CDK2 IC50 = 1.1 nM; CDK5 IC50 = 1.5 nM) with substantially weaker activity against CDK7 (IC50 > 1,000 nM) and GSK3β (IC50 = 107 nM), whereas dinaciclib potently inhibits CDK1, CDK2, CDK5, and CDK9 with comparable affinity (IC50 < 5 nM for all four) [2]. This class-level selectivity divergence implies that substitutional variations on the diaminothiazole scaffold can tune CDK paralog selectivity in ways that are inaccessible with other chemotypes.

Scaffold comparison CDK2 inhibitor chemotypes Chemical diversity

Procurement-Relevant Application Scenarios


Crystallographic Probe for CDK2 Active-Site Mapping

The availability of a 1.85 Å co-crystal structure (PDB: 3RJC) makes this compound a validated starting point for structure-based lead optimization campaigns targeting the CDK2 ATP-binding pocket. Unlike the ultra-potent compound 51, which saturates the hydrophobic sub-pocket via its 2-nitrophenyl group, the target compound leaves this cavity unoccupied, allowing researchers to systematically explore novel substituents at the 5-position while monitoring potency gains through biochemical assays [1]. The resolved binding mode—hinge hydrogen bonds with Leu83 and π-stacking with Phe80—provides a pharmacophoric template that can be directly used for docking-based virtual screening or fragment-growing strategies [2].

SAR Reference Standard for Diaminothiazole Optimization

With an IC50 of 5.7 µM against CDK2-cyclin A2, the compound occupies an optimal potency window for use as an SAR reference compound: it is sufficiently active to generate reproducible dose-response curves across multiple assay formats, yet sufficiently weak that improvements from chemical modifications are readily quantifiable without hitting the assay sensitivity limit [1]. This stands in contrast to picomolar inhibitors like compound 42, where differentiating between analogues requires specialized ultra-low-concentration assay protocols. The 2.6-fold potency gain over the unsubstituted hit compound (IC50 = 15 µM) directly quantifies the contribution of the 3-fluorophenylamino substituent to CDK2 affinity [1].

Selectivity Profiling Tool for CDK Paralog Studies

As a representative of the diaminothiazole chemical class, this compound can serve as a tool to investigate CDK paralog selectivity determinants. The class exhibits preferential inhibition of CDK2 and CDK5 over CDK1, CDK4, CDK6, CDK7, and CDK9, with compound 51 showing 90-fold selectivity for CDK2 over GSK3β [3]. The target compound's simpler substitution pattern (absence of the nitro group present in 51) provides a cleaner background for chemical biology experiments aimed at deconvoluting the structural basis of CDK2-versus-CDK5 selectivity within the diaminothiazole series [2].

Patent-Landscape Diversification and Freedom-to-Operate

The 2,4-diaminothiazole scaffold is distinct from the heavily patented purine (roscovitine), pyrazolo[1,5-a]pyrimidine (dinaciclib), and flavonoid (flavopiridol) families that dominate the clinical CDK inhibitor landscape [4]. Procuring and characterizing this compound supports the construction of novel chemical matter with reduced risk of encroaching on existing composition-of-matter patents, an essential consideration for early-stage drug discovery programs seeking to establish proprietary kinase inhibitor series.

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